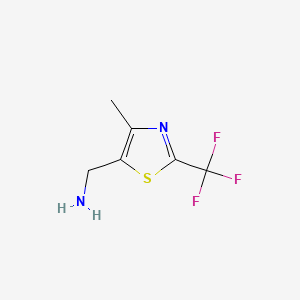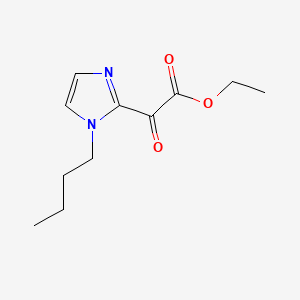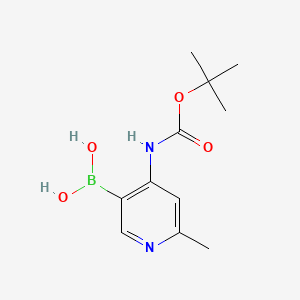
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Chemical Reactions Analysis
Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .
Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .
科学的研究の応用
Electrochemical Biosensors
Boronic acids, including derivatives similar to the specified compound, are crucial in developing electrochemical biosensors. These biosensors leverage the selective binding properties of boronic acids to diol-containing molecules, such as sugars and glycated hemoglobin, enabling non-enzymatic detection mechanisms. Such biosensors are instrumental in monitoring glucose levels and glycated hemoglobin (HbA1c), offering a promising alternative for diabetes management and blood glucose monitoring over prolonged periods (Wang et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives are pivotal in the design and development of materials for organic light-emitting diodes (OLEDs). These materials, particularly those incorporating boronic acid frameworks, have shown significant potential as active materials in OLED devices, contributing to advancements in organic optoelectronics. The structural design and synthesis of these materials aim to improve OLED performance, with boronic acid derivatives playing a central role in enabling these technological advancements (Squeo & Pasini, 2020).
Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into medicinal chemistry has led to the development of new drugs, highlighting the significance of compounds like "(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid" in drug discovery processes. Boronic acids have been identified for their potential in enhancing drug potency and improving pharmacokinetic profiles. Their unique properties have facilitated the approval of several boronic acid drugs by regulatory agencies, indicating their growing importance in therapeutic applications (Plescia & Moitessier, 2020).
Chemical Sensors
Boronic acid derivatives are extensively utilized in developing chemical sensors due to their ability to form reversible covalent bonds with polyols and Lewis bases. These sensors, designed with double recognition sites, exhibit significantly improved selectivity and binding affinity, making them highly effective in detecting various substances, including carbohydrates, catecholamines, and ions. The development of these sensors underscores the versatility of boronic acids in analytical applications (Bian et al., 2019).
Environmental and Biological Studies
Boronic acid compounds have been studied for their effects on fungi, demonstrating potential benefits in environmental and biomedical applications. These compounds, particularly novel synthetic boronic acid derivatives, have shown effectiveness as antifungal agents against pathogen species, highlighting their utility in managing fungal infections and diseases. The exploration of boronic acids in this context reveals their broader applicability beyond traditional chemical and material science domains (Estevez-Fregoso et al., 2021).
Safety And Hazards
This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDAEUZHKDEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694435 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid | |
CAS RN |
1310384-83-8 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

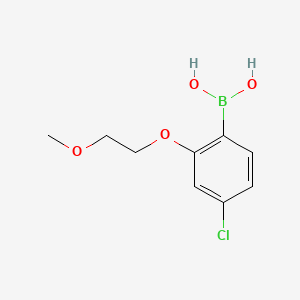
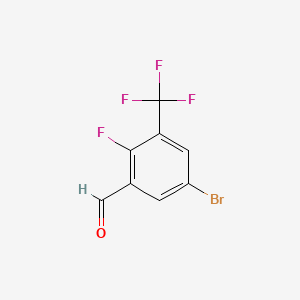
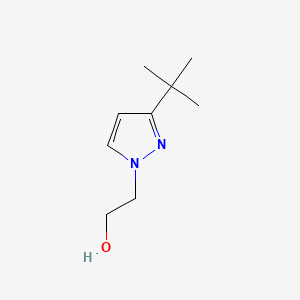
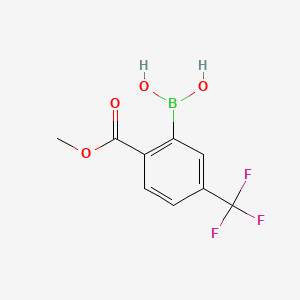
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
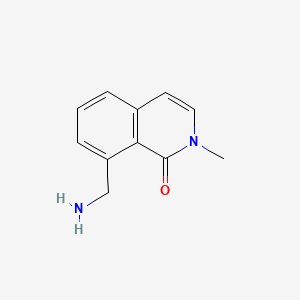
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
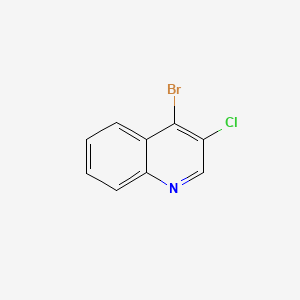
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

